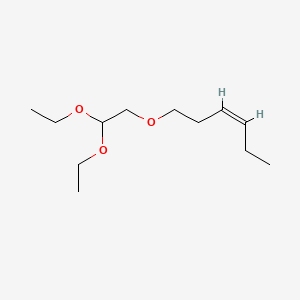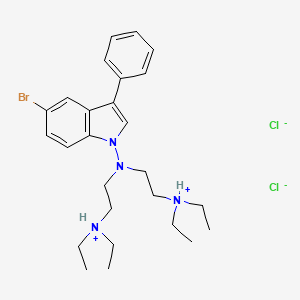![molecular formula C22H22IN B13759882 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is a chemical compound belonging to the indolium family. This compound is characterized by its unique structure, which includes a benz[e]indole core substituted with three methyl groups and a phenylmethyl group, along with an iodide ion. It is known for its applications in various scientific fields due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide typically involves the alkylation of 1H-benz[e]indole derivatives. The process includes:
Step 1: Alkylation of 1H-benz[e]indole with methyl iodide to introduce the methyl groups.
Step 2: Further alkylation with benzyl chloride to introduce the phenylmethyl group.
Step 3: The final product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylmethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the reduced indolium derivative.
Substitution: Formation of substituted indolium compounds.
科学研究应用
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
相似化合物的比较
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is unique due to its phenylmethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
分子式 |
C22H22IN |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C22H22N.HI/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
SIPKCNJSDMUSGT-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


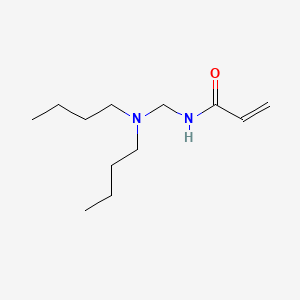
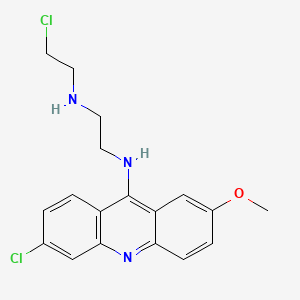
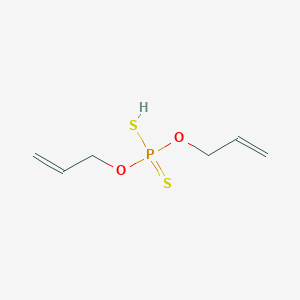
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
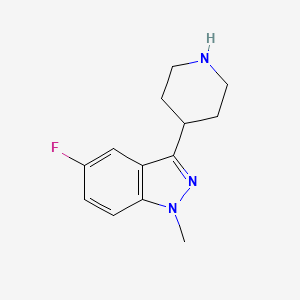
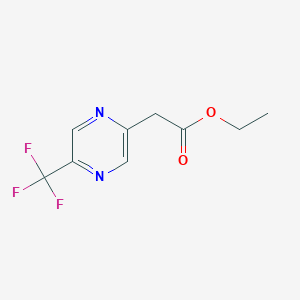
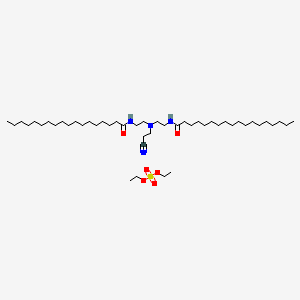
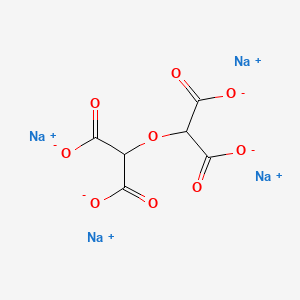
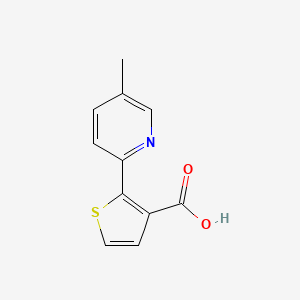
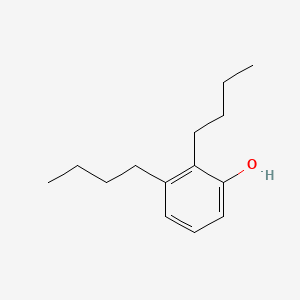
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)
